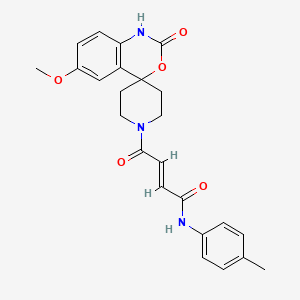
2-Methoxyestradiol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyestradiol-13C6 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestradiol-13C6 involves the incorporation of carbon-13 isotopes into the 2-Methoxyestradiol molecule. This process typically includes the methylation of 2-hydroxyestradiol using carbon-13 labeled methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestradiol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, 2-hydroxyestradiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, 2-hydroxyestradiol from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-Methoxyestradiol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of 2-Methoxyestradiol.
Biology: Employed in studies investigating the biological effects of 2-Methoxyestradiol on cell proliferation, apoptosis, and angiogenesis.
Medicine: Utilized in cancer research to study its antineoplastic properties and potential therapeutic applications.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Mechanism of Action
2-Methoxyestradiol-13C6 exerts its effects through several mechanisms:
Microtubule Disruption: It destabilizes microtubules, leading to cell cycle arrest and apoptosis.
Inhibition of Angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of Apoptosis: It induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and the upregulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: The non-labeled version of the compound, with similar biological activities.
17β-Estradiol: The parent compound, which is a natural estrogen with different biological effects.
2-Hydroxyestradiol: A metabolite of 17β-estradiol, which can be methylated to form 2-Methoxyestradiol .
Uniqueness
2-Methoxyestradiol-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-methoxy-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI Key |
CQOQDQWUFQDJMK-LXIPPBEMSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C@@H]4O)[13CH3])O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


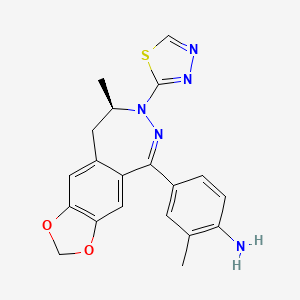
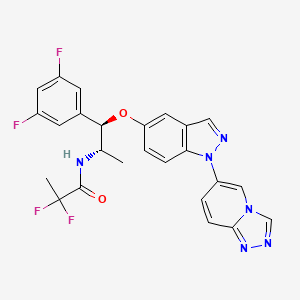
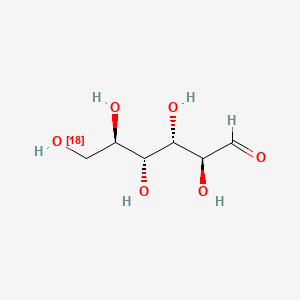
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
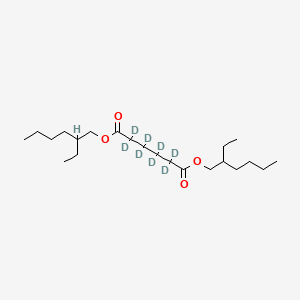
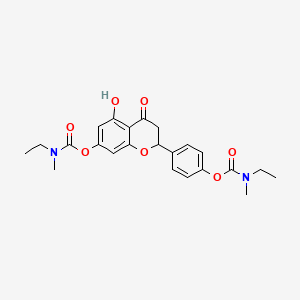
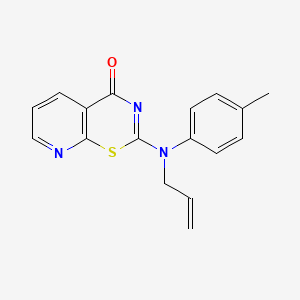
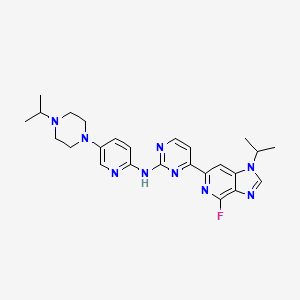
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
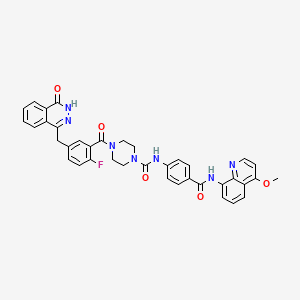
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
